(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, a piperazine ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the indole derivative with 4-methylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Methoxyphenyl Group: This can be done through a Heck reaction, where the indole-piperazine intermediate reacts with 4-methoxyphenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole core is known for its bioactivity, which could lead to the discovery of new biological pathways and targets.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the piperazine ring suggests potential activity as a central nervous system agent, while the indole core may contribute to anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one likely involves interactions with specific molecular targets such as enzymes or receptors. The indole core may interact with protein active sites, while the piperazine ring could modulate receptor activity. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto and ester functional group, used in organic synthesis.
Disilanes: Organosilicon compounds with Si-Si bonds, used in materials science.
Uniqueness
The uniqueness of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one lies in its combination of an indole core, a piperazine ring, and a methoxyphenyl group. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H31N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-3-[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H31N3O3/c1-27-13-15-28(16-14-27)18-22(30)19-29-17-21(24-5-3-4-6-25(24)29)9-12-26(31)20-7-10-23(32-2)11-8-20/h3-12,17,22,30H,13-16,18-19H2,1-2H3/b12-9+ |
InChI Key |
YAZNRJMYUBQGGZ-FMIVXFBMSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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